molecular formula C16H16N4OS B8681206 5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole

5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B8681206
M. Wt: 312.4 g/mol
InChI Key: OVPLVNDBJJTZMZ-UHFFFAOYSA-N
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Patent
US09029574B2

Procedure details

3-phenoxypropyl bromide (1.53 g) was dissolved in acetone (9 mL), 1-phenyl-5-mercapto-1H-tetrazole (1.27 g) and potassium carbonate (985 mg) were added, and the mixture was stirred at room temperature for 3 hours. To the reaction solution, water was added, and the extract obtained by extraction with ethyl acetate was washed with water and a saturated saline; dried with anhydrous magnesium sulfate; and concentrated under reduced pressure to obtain a titled compound (2.23 g) having the following physical property values.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
985 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]1([N:18]2[C:22]([SH:23])=[N:21][N:20]=[N:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O.C(OCC)(=O)C>[O:1]([CH2:8][CH2:9][CH2:10][S:23][C:22]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:19]=[N:20][N:21]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
9 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Name
Quantity
985 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCSC1=NN=NN1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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